tert-butyl N-(2-methylthiophen-3-yl)carbamate
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Overview
Description
tert-Butyl N-(2-methylthiophen-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a thiophene ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylthiophen-3-yl)carbamate typically involves the reaction of 2-methylthiophen-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methylthiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-methylthiophen-3-yl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study the effects of carbamate-protected amines on various biological systems. It serves as a model compound to investigate the stability and reactivity of carbamates in biological environments .
Medicine: It can be used to protect amine groups in drug molecules, enhancing their stability and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylthiophen-3-yl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions. The tert-butyl group is removed, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage . The molecular targets and pathways involved depend on the specific application and the nature of the biological or chemical system being studied .
Comparison with Similar Compounds
- tert-Butyl N-(3-methylthiophen-2-yl)carbamate
- tert-Butyl N-(2-thienyl)carbamate
- tert-Butyl N-(3-thienyl)carbamate
Comparison: tert-Butyl N-(2-methylthiophen-3-yl)carbamate is unique due to the presence of the 2-methyl substitution on the thiophene ring. This substitution can influence the reactivity and stability of the compound compared to its analogs. For example, the 3-methylthiophen-2-yl analog may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems .
Properties
CAS No. |
212570-42-8 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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